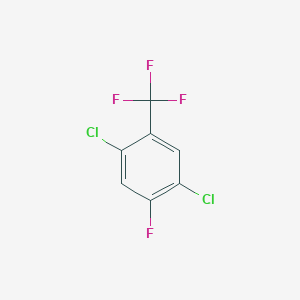

1,4-Dichloro-2-fluoro-5-(trifluoromethyl)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,4-dichloro-2-fluoro-5-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl2F4/c8-4-2-6(10)5(9)1-3(4)7(11,12)13/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXXZFKXKWLVECJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)F)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl2F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40544918 | |

| Record name | 1,4-Dichloro-2-fluoro-5-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40544918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89634-77-5 | |

| Record name | 1,4-Dichloro-2-fluoro-5-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40544918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1,4-Dichloro-2-fluoro-5-(trifluoromethyl)benzene chemical properties

An In-depth Technical Guide to 1,4-Dichloro-2-fluoro-5-(trifluoromethyl)benzene

Introduction: A Strategic Building Block in Modern Chemistry

This compound is a highly functionalized aromatic compound that serves as a pivotal intermediate in the synthesis of complex organic molecules. Its unique substitution pattern—featuring two chlorine atoms, a fluorine atom, and a trifluoromethyl group—imparts a distinct combination of electronic and steric properties. The trifluoromethyl group, in particular, is a celebrated feature in medicinal chemistry, known for its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates[1]. This guide provides a comprehensive technical overview of this compound's chemical properties, synthesis, reactivity, and applications, tailored for professionals in research and drug development.

Molecular Structure and Identification

The precise arrangement of electron-withdrawing groups on the benzene ring dictates the molecule's reactivity and physical properties.

Chemical Identity

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 89634-77-5 | [2][3][4] |

| Molecular Formula | C₇H₂Cl₂F₄ | [5] |

| Molecular Weight | 232.99 g/mol | [3][5] |

| InChI Key | DXXZFKXKWLVECJ-UHFFFAOYSA-N | [3] |

Structural Representation

Caption: Molecular structure of this compound.

Physicochemical and Spectroscopic Properties

While extensive experimental data for this specific isomer is not widely published, its properties can be predicted based on its structure and data from similar compounds.

Physical Properties

| Property | Value | Notes |

| Purity | ≥96% | As reported by commercial suppliers[3]. |

| Appearance | Colorless liquid or solid | Inferred from similar halogenated benzenes. |

| Boiling Point | No data available | Expected to be high due to molecular weight and polarity. |

| Melting Point | No data available | N/A |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., THF, CH₂Cl₂, hexanes). | Typical for halogenated aromatic compounds. |

Predicted Spectroscopic Analysis

A detailed analysis of its spectroscopic signature is crucial for reaction monitoring and quality control.

-

¹H NMR: The spectrum is expected to show two distinct signals in the aromatic region, both appearing as doublets or more complex multiplets due to coupling with the adjacent fluorine atom (³J H-F) and potentially longer-range coupling. The chemical shifts will be significantly downfield due to the cumulative electron-withdrawing effect of the four substituents.

-

¹³C NMR: The spectrum will display seven unique signals. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms (¹J C-F). Carbons bonded to chlorine and fluorine will also exhibit characteristic shifts and potential C-F coupling.

-

¹⁹F NMR: Two distinct signals are predicted. One signal for the single fluorine atom on the ring, which will be split by the adjacent protons. A second, more intense signal (integrating to 3F) for the trifluoromethyl group will appear as a singlet, as there are no adjacent protons or fluorine atoms to couple with[6].

Synthesis and Reactivity Profile

Understanding the synthesis and reactivity is key to utilizing this compound as a building block.

Plausible Synthetic Pathway

While specific documented syntheses for 89634-77-5 are proprietary, a logical retrosynthetic approach can be proposed based on established organofluorine chemistry. A common strategy involves the modification of a pre-existing, highly substituted aniline.

Caption: Proposed synthetic workflow via the Schiemann reaction.

This pathway is advantageous as the starting aniline is often more accessible, and the diazotization-fluorination sequence is a well-established method for introducing fluorine onto an aromatic ring.

Reactivity Insights

The molecule's reactivity is dominated by the strong electron-withdrawing nature of its substituents.

-

Nucleophilic Aromatic Substitution (SNAr): The benzene ring is highly electron-deficient, making it susceptible to SNAr. The chlorine atoms are the most likely leaving groups, particularly the one para to the strongly withdrawing trifluoromethyl group. This makes the compound an excellent substrate for introducing nucleophiles like amines, alkoxides, or thiolates.

-

Electrophilic Aromatic Substitution (EAS): The ring is strongly deactivated towards electrophilic attack (e.g., nitration, halogenation, Friedel-Crafts). Reactions, if they occur, would require harsh conditions, and substitution would be directed to the C-6 position, which is the least deactivated site.

-

Metal-Catalyzed Cross-Coupling: The C-Cl bonds can participate in various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the formation of C-C, C-N, and C-O bonds. This versatility is a primary reason for its utility in synthetic campaigns.

Caption: Reactivity profile of the title compound.

Applications in Drug Development and Materials Science

The title compound is primarily a building block. Its value lies in its ability to introduce a trifluoromethyl-substituted dichlorofluorophenyl moiety into a target molecule.

-

Agrochemicals: Similar to pharmaceuticals, the introduction of fluorinated groups can enhance the efficacy and stability of pesticides and herbicides.

-

Materials Science: The high polarity and thermal stability of polyfluorinated aromatic compounds make them candidates for use in the synthesis of specialized polymers, liquid crystals, and other advanced materials.

Safety and Handling

Disclaimer: No specific safety data sheet (SDS) for CAS 89634-77-5 was found. The following information is based on structurally related compounds like dichlorobenzotrifluorides and should be used as a guideline only. A substance-specific risk assessment is mandatory before use.

-

Hazards: Assumed to be harmful if swallowed, causing skin irritation, and serious eye irritation/damage[8][9][10][11]. May be toxic to aquatic life with long-lasting effects[8]. Combustible liquid is also a potential hazard[8][11].

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene), a lab coat, and ensure full body coverage.

-

Respiratory Protection: Use only in a well-ventilated fume hood. If inhalation risk is high, a NIOSH-approved respirator may be necessary.

-

-

Handling and Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Keep away from heat, sparks, and open flames. Store away from strong oxidizing agents.

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow it to enter drains.

Example Experimental Protocol: Nucleophilic Aromatic Substitution

The following is an illustrative, field-proven protocol for a typical SNAr reaction using a similar substrate. It should be adapted and optimized for the specific reaction with this compound.

Objective: Synthesis of a substituted aniline via SNAr.

-

Materials & Setup:

-

This compound (1.0 equiv)

-

Desired amine (e.g., morpholine, 1.2 equiv)

-

Diisopropylethylamine (DIPEA) or K₂CO₃ (2.0 equiv) as a base

-

Anhydrous Dimethyl Sulfoxide (DMSO) as solvent

-

Round-bottom flask with a magnetic stir bar and reflux condenser

-

Nitrogen or Argon inert atmosphere setup

-

-

Step-by-Step Procedure:

-

To the round-bottom flask, add this compound and the chosen base.

-

Flush the flask with nitrogen for 5-10 minutes.

-

Add anhydrous DMSO via syringe to dissolve the reagents.

-

Add the amine nucleophile dropwise to the stirring solution at room temperature.

-

Heat the reaction mixture to 80-120 °C (temperature to be optimized).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing water and ethyl acetate.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude material using flash column chromatography on silica gel, typically with a hexane/ethyl acetate gradient, to yield the pure product.

-

References

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. This compound [cymitquimica.com]

- 4. This compound | 89634-77-5 [sigmaaldrich.com]

- 5. This compound | C7H2Cl2F4 | CID 13609146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

An In-Depth Technical Guide to 1,4-Dichloro-2-fluoro-5-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This compound is a highly functionalized aromatic compound that has emerged as a significant building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its unique substitution pattern—featuring two chlorine atoms, a fluorine atom, and a trifluoromethyl group—offers a rich platform for a variety of chemical transformations. The trifluoromethyl group is particularly valued in drug design for its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its strategic importance in drug discovery.

Part 1: Core Chemical Identity and Physicochemical Properties

The unambiguous identification of a chemical entity is paramount for reproducibility and safety in research and development. The Chemical Abstracts Service (CAS) has assigned the number 89634-77-5 to this compound.

Chemical Structure

The arrangement of the substituents on the benzene ring dictates the molecule's reactivity and steric profile.

Caption: Chemical structure of this compound.

Physicochemical Data

A summary of the key physical and chemical properties is essential for experimental design, including solvent selection, reaction temperature, and purification methods.

| Property | Value | Source |

| CAS Number | 89634-77-5 | |

| Molecular Formula | C₇H₂Cl₂F₄ | [3] |

| Molecular Weight | 231.00 g/mol | Calculated |

| Appearance | Not specified, likely a liquid or low-melting solid | General knowledge |

| Boiling Point | Predicted: ~180-200 °C | General knowledge based on similar structures |

| Density | Predicted: ~1.6 g/cm³ | General knowledge based on similar structures |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., THF, DCM, Toluene) | General knowledge |

Part 2: Synthesis and Manufacturing Insights

The synthesis of polysubstituted benzenes like this compound requires a strategic approach to control regioselectivity. While specific literature for this exact isomer's synthesis is sparse, logical retrosynthetic analysis points to multi-step pathways starting from more common building blocks. A plausible route involves the functionalization of a pre-existing dichlorofluorobenzene or a related trifluoromethylated precursor.

For instance, a related compound, 2,4-dichloro-5-fluoro-(trichloromethyl)benzene, can be synthesized via a Friedel-Crafts reaction or free-radical photochlorination.[4] A similar strategy could be adapted, followed by a halogen exchange reaction (e.g., using HF or a fluoride salt) to convert a trichloromethyl group to a trifluoromethyl group.

Illustrative Synthetic Workflow

Caption: Conceptual synthetic pathway to the target compound.

Experimental Protocol: Synthesis of a Related Precursor (2,4,5-Trifluoroaniline)

While a direct protocol for the title compound is not available, the synthesis of a related trifluorinated aniline from 2,4-dichloro-5-fluoronitrobenzene demonstrates key chemical steps that are relevant.[5]

Step 1: Fluorination of 2,4-Dichloro-5-fluoronitrobenzene

-

Dissolve 2,4-dichloro-5-fluoronitrobenzene in an appropriate organic solvent (e.g., DMF or sulfolane).

-

Add potassium fluoride (KF) and a phase-transfer catalyst or a specific fluorination catalyst.

-

Heat the reaction mixture under controlled temperature to facilitate the nucleophilic aromatic substitution of the chloro groups with fluoride, yielding 2,4,5-trifluoronitrobenzene. The reaction progress should be monitored by GC or TLC.

-

Upon completion, quench the reaction, perform an aqueous workup, and extract the product with an organic solvent.

-

Purify the crude product via distillation or chromatography.

Step 2: Reduction of 2,4,5-Trifluoronitrobenzene

-

Dissolve the purified 2,4,5-trifluoronitrobenzene in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalyst, typically a palladium-on-carbon (Pd/C) catalyst.

-

Introduce hydrogen gas (H₂) into the reaction vessel, either by balloon or under pressure in a hydrogenation apparatus.

-

Maintain the reaction with vigorous stirring until the starting material is consumed (monitored by TLC or GC).

-

Filter the reaction mixture through celite to remove the catalyst.

-

Evaporate the solvent to yield 2,4,5-trifluoroaniline. This aniline could then, in principle, be further modified to introduce the desired trifluoromethyl and chloro groups through subsequent reactions.

Part 3: Applications in Drug Development and Chemical Reactivity

The strategic placement of fluorine and trifluoromethyl groups is a cornerstone of modern medicinal chemistry. These modifications can profoundly alter a molecule's pharmacokinetic and pharmacodynamic properties.[2][6]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation (e.g., oxidation by Cytochrome P450 enzymes). This often increases the half-life of a drug.[1]

-

Lipophilicity: The CF₃ group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach its biological target.[1]

-

Reactivity and Further Functionalization: The chlorine and fluorine atoms on the ring act as leaving groups in nucleophilic aromatic substitution (SₙAr) reactions, allowing for the introduction of other functional groups (e.g., amines, ethers, thiols). The electron-withdrawing nature of the CF₃ and halogen groups activates the ring for such substitutions.

Role as a Pharmaceutical Intermediate

This compound is a valuable intermediate for synthesizing a range of pharmaceutically active molecules, including treatments for cancer and central nervous system disorders.[1] Its structure allows for precise, regioselective modifications, which is critical for developing drugs that interact effectively with specific biological targets.

Caption: Key reaction pathways for drug discovery applications.

Part 4: Safety, Handling, and Storage

Working with halogenated and trifluoromethylated aromatic compounds requires strict adherence to safety protocols due to their potential toxicity and reactivity.

Hazard Identification

Based on data for structurally similar compounds, this compound should be handled as a hazardous substance.

-

Skin Contact: May cause skin irritation or burns.[7] Prolonged contact should be avoided.

-

Eye Contact: Can cause serious eye irritation or damage.[7][8]

-

Inhalation: Vapors or mists may be harmful and cause respiratory tract irritation.[9]

-

Ingestion: May be harmful if swallowed.[7]

Recommended Handling and Storage

-

Ventilation: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[10]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[8]

-

Storage: Store containers tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases.[9][10]

-

Fire and Explosion: While not highly flammable, keep away from heat, sparks, and open flames. Use non-sparking tools when handling.[10][11]

First-Aid Measures

-

In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[8]

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[8]

-

If inhaled: Move the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell.[9]

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[9]

Conclusion

This compound (CAS No. 89634-77-5) is a key chemical intermediate with significant potential in the pharmaceutical and agrochemical sectors. Its highly functionalized structure provides a versatile platform for synthetic chemists, while the incorporated trifluoromethyl group offers distinct advantages in drug design. A thorough understanding of its properties, synthetic pathways, and handling requirements is essential for its safe and effective use in research and development.

References

-

Benzene, 1,4-dichloro-2-fluoro-5-(trifluoromethyl)- [89634-77-5] . Chemsigma. Available at: [Link]

-

Benzene, 1,4-dichloro-2-(trifluoromethyl)- . PubChem. Available at: [Link]

-

SAFETY DATA SHEET . Airgas. Available at: [Link]

-

This compound . PubChem. Available at: [Link]

- Synthetic method of 1,2, 4-trifluorobenzene. Google Patents.

-

Large-scale synthesis of Notum inhibitor . ChemRxiv. Available at: [Link]

-

1,2-Dichloro-4-nitro-5-(trifluoromethyl)benzene . ChemBK. Available at: [Link]

-

2,4-Dichloro-1,3-dinitro-5-(trifluoromethyl)benzene . PubChem. Available at: [Link]

- Method for preparing 1-chloromethyl-2,4,5-trifluoro-benzene. Google Patents.

- Preparation of dichlorotrifluoromethyltoluenes including novel isomers. Google Patents.

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review . PubMed Central. Available at: [Link]

-

The Strategic Importance of 2-(Chloromethyl)-1-fluoro-4-(trifluoromethyl)benzene in Pharmaceutical Synthesis . NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Contribution of Organofluorine Compounds to Pharmaceuticals . PubMed Central. Available at: [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities . Journal of Biomedical Research & Environmental Sciences. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. jelsciences.com [jelsciences.com]

- 3. This compound | C7H2Cl2F4 | CID 13609146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CN110498730B - Synthetic method of 1,2, 4-trifluorobenzene - Google Patents [patents.google.com]

- 6. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. fishersci.com [fishersci.com]

- 10. echemi.com [echemi.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

1,4-Dichloro-2-fluoro-5-(trifluoromethyl)benzene synthesis pathway

An In-Depth Technical Guide to the Synthesis of 1,4-Dichloro-2-fluoro-5-(trifluoromethyl)benzene

Executive Summary: this compound is a highly substituted aromatic compound of significant interest to the pharmaceutical and agrochemical industries. The presence of a trifluoromethyl group, along with multiple halogen substituents, imparts unique electronic and lipophilic properties, making it a valuable building block in the design of complex bioactive molecules.[1] The trifluoromethyl motif is known to enhance metabolic stability, binding affinity, and cell membrane permeability of drug candidates.[2] This guide provides a comprehensive overview of a robust and logical synthetic pathway for this target molecule, designed for researchers and process chemists. We will delve into a strategic retrosynthetic analysis, detail the synthesis of a key aniline intermediate, and provide a step-by-step protocol for the crucial diazotization-fluorination sequence, grounding our discussion in established chemical principles and field-proven methodologies.

Part 1: Strategic Retrosynthetic Analysis

The synthesis of poly-substituted aromatic compounds requires careful planning to control regioselectivity. For the target molecule, this compound, the final substitution pattern is complex. A logical retrosynthetic approach involves disconnecting the most challenging or specialized bond-forming reaction last. In organofluorine chemistry, the introduction of a fluorine atom onto an aromatic ring via diazotization of an aniline precursor (the Balz-Schiemann reaction or its variants) is a classic and reliable strategy.[3] This identifies 2,5-dichloro-4-(trifluoromethyl)aniline as the pivotal late-stage intermediate.

The synthesis of this key aniline is the central challenge, which can be addressed by building the substitution pattern sequentially from a simpler, commercially available trifluoromethylated starting material, p-chlorobenzotrifluoride. This multi-step approach ensures high regiochemical control at each stage.

Caption: Retrosynthetic pathway for the target compound.

Part 2: Synthesis of Key Intermediate: 2,5-Dichloro-4-(trifluoromethyl)aniline

The proposed synthesis begins with the commercially available p-chlorobenzotrifluoride and proceeds through a three-step sequence of nitration, chlorination, and reduction. This route is designed to precisely control the position of each substituent.

Step 1: Nitration of p-Chlorobenzotrifluoride

The initial step involves the electrophilic nitration of 4-chlorobenzotrifluoride. The directing effects of the existing substituents are key to the outcome. The trifluoromethyl group (-CF₃) is a powerful electron-withdrawing group and a meta-director. The chlorine atom is a deactivating but ortho, para-director. The combined influence of these groups directs the incoming nitro group primarily to the C3 position (ortho to chlorine and meta to the trifluoromethyl group).

Experimental Protocol:

-

To a stirred mixture of concentrated sulfuric acid and fuming nitric acid, cooled to 0-10°C, add 4-chlorobenzotrifluoride dropwise.

-

Maintain the temperature below 10°C during the addition.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until TLC or GC analysis indicates the consumption of the starting material.

-

Carefully pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with water, sodium bicarbonate solution, and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield crude 4-chloro-3-nitrobenzotrifluoride, which can be used in the next step or purified by distillation.

Step 2: Chlorination of 4-Chloro-3-nitrobenzotrifluoride

The second step is the electrophilic chlorination of the nitrated intermediate. The directing effects are now determined by three substituents:

-

-CF₃ group (at C1): meta-director (directs to C5).

-

-NO₂ group (at C3): meta-director (directs to C5).

-

-Cl group (at C4): ortho, para-director (directs to C2 and C6).

The powerful meta-directing influence of both the -CF₃ and -NO₂ groups strongly favors the introduction of the second chlorine atom at the C5 position, yielding the desired 2,4-dichloro-5-nitrobenzotrifluoride isomer with high regioselectivity.

Experimental Protocol:

-

Dissolve 4-chloro-3-nitrobenzotrifluoride in a suitable solvent (e.g., dichloroethane or neat).

-

Add a Lewis acid catalyst, such as ferric chloride (FeCl₃).

-

Bubble chlorine gas through the mixture at a controlled rate while maintaining the temperature between 50-70°C.

-

Monitor the reaction progress by GC. Upon completion, purge the system with nitrogen to remove excess chlorine.

-

Wash the reaction mixture with water and a dilute base to remove the catalyst and HCl.

-

The crude product can be purified by crystallization or vacuum distillation.

Step 3: Reduction of 2,4-Dichloro-5-nitrobenzotrifluoride

The final step in forming the key intermediate is the reduction of the nitro group to a primary amine. A common and effective method is catalytic hydrogenation or reduction using metals in acidic media, such as iron powder in acetic or hydrochloric acid.[4]

Experimental Protocol:

-

Set up a round-bottom flask with a reflux condenser.

-

Charge the flask with 2,4-dichloro-5-nitrobenzotrifluoride and a solvent such as ethanol or acetic acid.

-

Add iron powder (3-5 equivalents) to the mixture.

-

Heat the mixture and add concentrated hydrochloric acid portion-wise. The reaction is exothermic.

-

After the initial exotherm, reflux the mixture for 2-4 hours until the starting material is consumed.

-

Cool the reaction, filter through Celite to remove iron salts, and concentrate the filtrate.

-

Basify the residue with a concentrated NaOH solution and extract the product with ethyl acetate.

-

Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate to give the crude 2,5-dichloro-4-(trifluoromethyl)aniline.

Part 3: Final Synthesis via Balz-Schiemann Reaction

With the key aniline intermediate in hand, the final transformation involves replacing the amino group with fluorine. The Balz-Schiemann reaction is the archetypal method for this conversion, proceeding via a thermally stable diazonium tetrafluoroborate salt.

Caption: Workflow for the Balz-Schiemann Reaction.

Mechanism and Rationale: The reaction begins with the diazotization of the primary aromatic amine using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt. The addition of tetrafluoroboric acid (HBF₄) results in the precipitation of the corresponding diazonium tetrafluoroborate salt, which is often stable enough to be isolated, washed, and dried. Gently heating the dry salt causes it to decompose, releasing nitrogen gas and boron trifluoride, and leaving the desired aryl fluoride. The precipitation of the salt provides a convenient method of purification prior to the final fluorination step.

Detailed Experimental Protocol:

-

Dissolve 2,5-dichloro-4-(trifluoromethyl)aniline in a solution of tetrafluoroboric acid and water, and cool the mixture to 0-5°C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature remains below 5°C.

-

Stir the mixture for an additional 30-60 minutes at low temperature after the addition is complete.

-

The diazonium tetrafluoroborate salt will precipitate from the solution. Collect the solid by filtration, wash with cold water, cold methanol, and finally diethyl ether.

-

Dry the isolated salt carefully under vacuum. Caution: While generally more stable than other diazonium salts, diazonium tetrafluoroborates can be explosive when dry and subjected to shock or excessive heat.

-

Gently heat the dry salt in a flask equipped for gas evolution until nitrogen evolution begins. The decomposition should be controlled by careful heating.

-

The crude product can be isolated from the residue by steam distillation or solvent extraction, followed by purification via vacuum distillation or column chromatography.

Quantitative Data Summary

The following table summarizes the properties of the key molecules in this synthetic pathway.

| Compound Name | Starting Material/Intermediate | Molecular Formula | Molecular Weight ( g/mol ) |

| p-Chlorobenzotrifluoride | Starting Material | C₇H₄ClF₃ | 180.55 |

| 4-Chloro-3-nitrobenzotrifluoride | Intermediate | C₇H₃ClF₃NO₂ | 225.55 |

| 2,4-Dichloro-5-nitrobenzotrifluoride | Intermediate | C₇H₂Cl₂F₃NO₂ | 259.99 |

| 2,5-Dichloro-4-(trifluoromethyl)aniline | Key Intermediate | C₇H₄Cl₂F₃N | 230.02 |

| This compound | Final Product | C₇H₂Cl₂F₄ | 232.99[5] |

References

-

PubChem. (n.d.). 3,4-Dichlorobenzotrifluoride. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN103896728A - Method for preparing 3, 4-dichlorobenzotrifluoride.

-

Organic Chemistry Portal. (n.d.). Sandmeyer Trifluoromethylation. Retrieved from [Link]

-

Wikipedia. (n.d.). Halex process. Retrieved from [Link]

-

Singh, P., & Kaur, N. (2022). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. Retrieved from [Link]

-

ChemRxiv. (2020). Large-scale synthesis of Notum inhibitor 1-(2,4-dichloro-3-(trifluoromethyl)-phenyl)-1H. Retrieved from [Link]

- Google Patents. (n.d.). CN110498730B - Synthetic method of 1,2, 4-trifluorobenzene.

- Google Patents. (n.d.). EP2784055A1 - Fluoroform synthesis and uses thereof in the preparation of trifluoromethylated compounds.

-

ResearchGate. (n.d.). Application of New Blended Catalyst for Synthesizing of Fluoro Intermediate in Herbicide Industries. Retrieved from [Link]

- Google Patents. (n.d.). CN101033169A - Method for preparing 1-chloromethyl-2,4,5-trifluoro-benzene.

-

PubChem. (n.d.). 2,5-Dichloro-4-(trifluoromethoxy)aniline. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemical Review and Letters. (2024). Recent advances in the synthesis of trifluoromethyl ethers through the direct O. Retrieved from [Link]

-

National Institutes of Health. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Retrieved from [Link]

-

Weaver, J. D., et al. (n.d.). Molecular Sculpting; a Multipurpose Tool for Expedited Access to Various Fluorinated Arenes via Photocatalytic Hydrodefluorination of Benzoates. Retrieved from [Link]

-

MDPI. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

-

MDPI. (2016). 4-Chloro-2,3,5-trifluorobenzoic Acid. Retrieved from [Link]

- Google Patents. (n.d.). US6333434B1 - Preparation of trifluoromethylanilines.

- Google Patents. (n.d.). WO2020114813A1 - Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene.

- Google Patents. (n.d.). CA2080315A1 - Process for the preparation of 2,4-dichlorofluorobenzene.

-

Freie Universität Berlin. (2021). Development of Methods and Reagents for the Trifluoromethylchalcogenation of Organic Compounds. Retrieved from [Link]

-

JMU Scholarly Commons. (2019). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. Retrieved from [Link]

-

Beilstein Journals. (2012). Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physical Properties of 1,4-Dichloro-2-fluoro-5-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dichloro-2-fluoro-5-(trifluoromethyl)benzene is a halogenated aromatic compound with significant potential as a building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring two chlorine atoms, a fluorine atom, and a trifluoromethyl group, imparts distinct electronic and lipophilic properties that are highly sought after in the design of novel bioactive molecules and functional materials. The trifluoromethyl group, in particular, is a key pharmacophore known to enhance metabolic stability, binding affinity, and cell permeability of drug candidates.

This technical guide provides a comprehensive overview of the core physical properties of this compound. In the absence of extensive experimentally determined data in peer-reviewed literature, this guide relies on high-quality computational predictions from reputable chemical databases. Understanding these properties is paramount for its effective handling, reaction optimization, and for predicting its behavior in various chemical and biological systems.

Chemical Identity and Structure

A precise understanding of the molecular structure is the foundation for interpreting its physical and chemical behavior.

| Identifier | Value | Source |

| IUPAC Name | This compound | |

| CAS Number | 89634-77-5 | [1] |

| Molecular Formula | C₇H₂Cl₂F₄ | |

| Molecular Weight | 232.99 g/mol | |

| Canonical SMILES | C1=C(C(=C(C=C1Cl)F)Cl)C(F)(F)F | |

| InChI Key | DXXZFKXKWLVECJ-UHFFFAOYSA-N |

graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Benzene Ring C1 [label="C", pos="0,1!"]; C2 [label="C", pos="-0.87,0.5!"]; C3 [label="C", pos="-0.87,-0.5!"]; C4 [label="C", pos="0,-1!"]; C5 [label="C", pos="0.87,-0.5!"]; C6 [label="C", pos="0.87,0.5!"];

// Substituents Cl1 [label="Cl", pos="1.74,1!"]; F1 [label="F", pos="-1.74,1!"]; Cl2 [label="Cl", pos="0,-2!"]; C_CF3 [label="C", pos="1.74,-1!"]; F2 [label="F", pos="2.5, -0.5!"]; F3 [label="F", pos="2.5, -1.5!"]; F4 [label="F", pos="1.24, -1.5!"];

// Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

C6 -- Cl1; C2 -- F1; C4 -- Cl2; C5 -- C_CF3; C_CF3 -- F2; C_CF3 -- F3; C_CF3 -- F4;

// Double bonds (approximated with labels) label1 [label=" ", pos="-0.43,0.75!"]; label2 [label=" ", pos="-0.43,-0.75!"]; label3 [label=" ", pos="0.87,0!"];

}

Predicted Physical Properties

The following table summarizes the computationally predicted physical properties for this compound. It is critical for researchers to recognize that these are theoretical values and should be used as estimations until they can be validated by experimental determination.

| Physical Property | Predicted Value | Source |

| Boiling Point | 175.4 ± 35.0 °C | [2] |

| Density | 1.542 ± 0.06 g/cm³ | [2] |

| Refractive Index | 1.474 | |

| Molar Refractivity | 38.62 ± 0.3 cm³ | |

| Molar Volume | 134.3 ± 3.0 cm³ | |

| Polarizability | 15.31 ± 0.5 10⁻²⁴ cm³ | |

| Surface Tension | 31.3 ± 3.0 dyne/cm |

In-depth Discussion of Key Physical Properties

Boiling Point

The predicted boiling point of 175.4 °C suggests that this compound is a liquid at room temperature and standard pressure. This relatively high boiling point for a molecule of its size can be attributed to the significant molecular weight and the presence of multiple polar carbon-halogen bonds, which contribute to intermolecular dipole-dipole interactions. For laboratory applications, this boiling point indicates that the compound can be handled under normal atmospheric conditions without significant evaporation, yet it is sufficiently volatile to be purified by vacuum distillation.

Density

With a predicted density of 1.542 g/cm³, this compound is considerably denser than water. This is expected for a polyhalogenated aromatic compound. In practical terms, in biphasic systems with water, it will form the lower organic layer. This property is crucial for designing extraction and purification protocols.

Solubility

While quantitative solubility data is not available, a qualitative assessment can be made based on its structure. As a highly halogenated and non-polar molecule, it is expected to have very low solubility in water and high solubility in common organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran. The lipophilic nature, indicated by the presence of the trifluoromethyl and chloro groups, is a key consideration in drug design for membrane permeability.

Experimental Workflow: Conceptual Approach to Property Determination

For researchers aiming to establish experimental values for these physical properties, the following standard methodologies are recommended.

Step-by-Step Methodologies (Conceptual):

-

Synthesis and Purification:

-

Synthesize this compound via a suitable reported or novel synthetic route.

-

Purify the crude product to a high degree (>99%) using techniques such as vacuum distillation, column chromatography, or recrystallization. The choice of method will depend on the physical state and thermal stability of the compound.

-

Confirm the identity and purity of the compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

-

-

Boiling Point Determination:

-

The boiling point can be accurately measured during vacuum distillation by recording the temperature at which the liquid boils under a specific, controlled pressure. The boiling point at atmospheric pressure can then be extrapolated using a nomograph.

-

-

Density Measurement:

-

The density of the liquid compound can be determined at a specified temperature (e.g., 20 °C or 25 °C) using a pycnometer. This involves accurately weighing a known volume of the substance.

-

-

Solubility Assessment:

-

The solubility in various solvents (e.g., water, ethanol, acetone, hexane) can be determined using the shake-flask method. A saturated solution of the compound is prepared in the solvent of interest at a constant temperature. The concentration of the dissolved compound is then measured, typically by UV-Vis spectroscopy or HPLC after appropriate dilution.

-

Conclusion

This compound is a valuable, albeit not extensively characterized, chemical entity. The physical properties outlined in this guide, based on computational predictions, provide a solid foundation for its use in research and development. These predictions suggest it is a dense, high-boiling liquid with poor aqueous solubility. For any application where precise physical properties are critical, experimental verification is strongly recommended. This guide serves as a starting point, offering valuable insights for the safe handling, purification, and application of this promising fluorinated building block.

References

-

ChemSrc. This compound. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

Sources

1,4-Dichloro-2-fluoro-5-(trifluoromethyl)benzene molecular structure

An In-depth Technical Guide to the Molecular Structure of 1,4-Dichloro-2-fluoro-5-(trifluoromethyl)benzene

Introduction: Unveiling a Key Fluorinated Building Block

In the landscape of modern chemical synthesis, particularly within pharmaceutical and agrochemical development, fluorinated aromatic compounds represent a cornerstone of innovation. The strategic incorporation of fluorine and fluorine-containing moieties into molecular scaffolds can profoundly alter their physicochemical and biological properties. This guide provides an in-depth technical analysis of this compound (CAS No. 115572-35-9), a key building block whose unique substitution pattern offers a confluence of desirable attributes for advanced chemical design.

The benzene ring is functionalized with two chlorine atoms, a fluorine atom, and a trifluoromethyl (CF₃) group. This specific arrangement is not accidental; it is a sophisticated design. The trifluoromethyl group is a powerful electron-withdrawing group and a lipophilicity enhancer, which can improve metabolic stability and membrane permeability of a parent molecule.[1][2] The halogens (Cl and F) further modulate the electronic landscape of the aromatic ring, influencing its reactivity and potential for intermolecular interactions, such as halogen bonding. Understanding the precise molecular structure of this compound is paramount for researchers aiming to leverage its properties in the synthesis of novel, high-value molecules. This document serves as a comprehensive resource for scientists, detailing the analytical methodologies used to confirm its structure, plausible synthetic pathways, and its broader applications.

Physicochemical and Computed Properties

A precise understanding of a compound's physical and chemical properties is the foundation of its application. The data below, compiled from authoritative chemical databases, provides a quantitative summary of this compound.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Molecular Formula | C₇H₂Cl₂F₄ | N/A |

| Molecular Weight | 231.00 g/mol | N/A |

| CAS Number | 115572-35-9 | [3] |

| Appearance | Colorless to light yellow liquid/solid | N/A |

| Canonical SMILES | C1=C(C(=C(C=C1Cl)F)Cl)C(F)(F)F | N/A |

| InChI | InChI=1S/C7H2Cl2F4/c8-4-2-6(7(10,11)12)1-3(9)5(4)13/h1-2H | N/A |

| InChIKey | YLNWVUWXJOKJSE-UHFFFAOYSA-N | N/A |

Definitive Structural Elucidation: A Spectroscopic Approach

Confirming the molecular structure of an organic compound is a process of systematic validation, where each piece of analytical data provides a logical constraint, cumulatively leading to an unambiguous assignment. For this compound, a multi-technique spectroscopic approach is essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Determination

NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework and the chemical environment of the fluorine atoms. The causality behind NMR is that chemically non-equivalent nuclei resonate at different frequencies in a magnetic field, and their interactions (couplings) reveal their proximity.

-

¹H NMR Spectroscopy: The structure contains two aromatic protons in distinct chemical environments.

-

H-3: This proton is flanked by a fluorine atom and the trifluoromethyl group. It is expected to appear as a doublet of quartets (or a more complex multiplet) due to coupling with the adjacent F atom and long-range coupling to the CF₃ group.

-

H-6: This proton is adjacent to a chlorine atom. It is expected to appear as a doublet due to coupling with the adjacent F atom. The electron-withdrawing nature of the surrounding substituents will shift both proton signals downfield into the aromatic region of the spectrum.

-

-

¹⁹F NMR Spectroscopy: The Fluorine Fingerprint This technique is indispensable for fluorinated compounds.[4] Two distinct signals are predicted:

-

Aryl-F Signal: A single fluorine atom attached directly to the aromatic ring. Its chemical shift provides information about its electronic environment. This signal will be split by the adjacent aromatic protons.

-

CF₃ Signal: The three fluorine atoms of the trifluoromethyl group are chemically equivalent and will produce a single, more intense signal. This signal may exhibit long-range coupling to the H-3 proton. The analysis of ¹⁹F NMR spectra is a powerful tool for quantifying fluorinated compounds.[5]

-

-

¹³C NMR Spectroscopy: The molecule has 7 carbon atoms, but due to symmetry, fewer signals may be observed. The carbon attached to the CF₃ group will appear as a quartet due to one-bond C-F coupling. The carbons attached to fluorine and chlorine will also exhibit characteristic shifts and coupling constants, providing further confirmation of the substitution pattern.

Mass Spectrometry (MS): Molecular Weight and Isotopic Signature

Mass spectrometry validates the molecular weight and elemental composition.

-

Molecular Ion Peak (M⁺): The primary role of MS is to detect the molecular ion, which directly corresponds to the molecular weight of the compound (231.00 g/mol ).

-

Isotopic Pattern: The presence of two chlorine atoms creates a highly characteristic isotopic signature. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a cluster of peaks for the molecular ion:

-

M⁺: Contains two ³⁵Cl atoms.

-

[M+2]⁺: Contains one ³⁵Cl and one ³⁷Cl atom.

-

[M+4]⁺: Contains two ³⁷Cl atoms. The relative intensity ratio of these peaks (approximately 9:6:1) is definitive proof of the presence of two chlorine atoms in the molecule.

-

-

Fragmentation: Common fragmentation pathways would involve the loss of a chlorine atom ([M-Cl]⁺) or the trifluoromethyl group ([M-CF₃]⁺), providing further structural evidence.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is used to identify the types of chemical bonds present in the molecule. Key expected absorption bands include:

-

~3100-3000 cm⁻¹: Aromatic C-H stretching vibrations.

-

~1600-1450 cm⁻¹: Aromatic C=C ring stretching vibrations.

-

~1350-1150 cm⁻¹: Very strong, characteristic C-F stretching vibrations from the CF₃ group.

-

~1250-1000 cm⁻¹: Strong C-F stretching from the aryl-fluoride bond.

-

~1100-800 cm⁻¹: C-Cl stretching vibrations.

The following diagram illustrates the workflow for comprehensive structural analysis.

Synthetic Strategy: A Practical Approach

The synthesis of highly substituted aromatic compounds like this one often requires multi-step sequences. A plausible and efficient route involves the strategic introduction of substituents onto a commercially available precursor. The synthesis of trifluoromethylated aromatic compounds is a well-established field.[6][7][8]

Proposed Synthetic Pathway: Halogen-Exchange Fluorination

A common and industrially scalable method for producing benzotrifluorides is the halogen-exchange (Halex) reaction from a corresponding trichloromethyl precursor.[6]

Step-by-Step Protocol:

-

Chlorination of the Precursor: Start with 2,5-dichlorotoluene. The methyl group is exhaustively chlorinated using a radical initiator (e.g., AIBN or UV light) and a chlorinating agent like sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂). This step converts the -CH₃ group to a -CCl₃ group, yielding 1,4-dichloro-2-(trichloromethyl)benzene.

-

Causality: Free-radical halogenation is highly selective for the benzylic position, leaving the aromatic ring untouched under these conditions.

-

-

Fluorination (Halex Reaction): The trichloromethyl intermediate is then treated with a fluorinating agent, typically anhydrous hydrogen fluoride (HF), often in the presence of a Lewis acid catalyst like antimony pentachloride (SbCl₅). This reaction exchanges the chlorine atoms for fluorine atoms.

-

Causality: The high bond energy of C-F makes this exchange thermodynamically favorable. The catalyst facilitates the halide exchange process. Careful control of reaction conditions (temperature, pressure) is critical to achieve complete conversion to the -CF₃ group.

-

-

Aromatic Fluorination (Nucleophilic Aromatic Substitution): The final step would involve introducing the fluorine atom at the 2-position. This can be challenging. An alternative, and likely more practical, approach would be to start with a precursor that already contains the fluorine atom, for example, by performing the above sequence on 2,5-dichloro-1-fluorobenzene if it were readily available, or by using Sandmeyer-type reactions on an appropriately substituted aniline.

The diagram below outlines a generalized synthetic workflow.

Applications in Drug Development and Research

This compound is not an end product but a valuable intermediate. Its utility stems from the ability of its substituents to be selectively modified or to act as directing groups in further synthetic transformations.

-

Scaffold for Bioactive Molecules: The compound serves as a rigid scaffold onto which other pharmacophoric elements can be attached. The chlorine atoms can be displaced via nucleophilic aromatic substitution or participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build molecular complexity.

-

Modulation of Pharmacokinetic Properties: As a fragment in a larger drug candidate, the dichlorofluoro-trifluoromethylphenyl moiety imparts specific properties. The high lipophilicity of the CF₃ group and chlorine atoms can enhance cell membrane permeability, while also blocking sites of metabolic oxidation, thereby increasing the drug's half-life.[1][2]

Safety and Handling Protocols

As with all halogenated aromatic compounds, this compound must be handled with appropriate caution.[9]

-

GHS Hazard Classification: While specific data for this exact isomer is limited, related compounds like 1,4-dichloro-2-(trifluoromethyl)benzene are classified as causing severe skin burns and eye damage.[10] It should be treated as corrosive, harmful if swallowed or inhaled, and an irritant.

-

Handling Procedures:

-

Engineering Controls: All manipulations should be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical splash goggles with a face shield.

-

Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

This self-validating protocol—assuming the compound is hazardous based on its class and handling it accordingly—ensures a high margin of safety for researchers.

Conclusion

This compound is a synthetically valuable, structurally complex building block. Its molecular architecture, confirmed through a rigorous combination of NMR, MS, and IR spectroscopy, is intentionally designed to impart desirable characteristics for modern chemical research. A thorough understanding of its spectroscopic signatures, synthetic accessibility, and handling requirements enables researchers in drug development and materials science to effectively and safely utilize this compound to engineer the next generation of advanced functional molecules.

References

- American Chemical Society. (2026). Diazotrifluoroethyl Radical in Photoinduced [3 + 2] Cycloadditions. pubs.acs.org.

-

PubChem. (n.d.). Benzene, 1,4-dichloro-2-(trifluoromethyl)-. PubChem. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dichloro-1,3-dinitro-5-(trifluoromethyl)benzene. PubChem. Retrieved from [Link]

-

ChemBK. (2024). 1,2-Dichloro-4-nitro-5-(trifluoromethyl)benzene. ChemBK. Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

-

ResearchGate. (2025). (PDF) Halogenated Aromatic Compounds. ResearchGate. Retrieved from [Link]

- Google Patents. (n.d.). US4207266A - Process for the preparation of trifluoromethylated aromatic compounds. Google Patents.

-

PubMed Central. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for - The Royal Society of Chemistry. Retrieved from [Link]

-

MDPI. (2004). Quantum-Chemical Study of the Benzene Reaction with Fluorine. MDPI. Retrieved from [Link]

-

ScienceDirect. (2025). Synthesis of aromatic trifluoromethyl compounds: The potential for large scale application. ScienceDirect. Retrieved from [Link]

-

ILO Encyclopaedia of Occupational Health and Safety. (2011). Hydrocarbons, Halogenated Aromatic. ILO Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 3,4,5,6,7,8-Hexahydro-1-[(4-methoxyphenyl)methyl]isoquinoline. CAS Common Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). US4876404A - Preparation of dichlorotrifluoromethyltoluenes including novel isomers. Google Patents.

- Google Patents. (n.d.). CN101033169A - Method for preparing 1-chloromethyl-2,4,5-trifluoro-benzene. Google Patents.

-

ResearchGate. (n.d.). Scheme 1. Benzene and its fluorinated derivatives. Labels are the same as those used in Ref.[9]. ResearchGate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl arenes. Organic Chemistry Portal. Retrieved from [Link]

-

PubMed Central. (2023). Perspective on halogenated organic compounds. PubMed Central. Retrieved from [Link]

-

Exploring the Synthesis of Trifluoromethylated Aromatic Compounds. (n.d.). Retrieved from [Link]

-

PubMed Central. (n.d.). Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. PubMed Central. Retrieved from [Link]

-

Analytical Methods (RSC Publishing). (n.d.). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods (RSC Publishing). Retrieved from [Link]

-

ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. Retrieved from [Link]

-

PSFC. (n.d.). Halogenated Solvents. PSFC. Retrieved from [Link]

-

PubMed Central. (n.d.). Revisiting Aromaticity and Chemical Bonding of Fluorinated Benzene Derivatives. PubMed Central. Retrieved from [Link]

Sources

- 1. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. rndsystems.com [rndsystems.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 6. US4207266A - Process for the preparation of trifluoromethylated aromatic compounds - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Trifluoromethyl arene synthesis by trifluoromethylation [organic-chemistry.org]

- 9. iloencyclopaedia.org [iloencyclopaedia.org]

- 10. Benzene, 1,4-dichloro-2-(trifluoromethyl)- | C7H3Cl2F3 | CID 35360 - PubChem [pubchem.ncbi.nlm.nih.gov]

1,4-Dichloro-2-fluoro-5-(trifluoromethyl)benzene safety data sheet

An In-Depth Technical Guide to the Safety Data Sheet for 1,4-Dichloro-2-fluoro-5-(trifluoromethyl)benzene

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive safety and handling guide for this compound, a halogenated aromatic compound often utilized as a building block in complex organic synthesis. Moving beyond the standard Safety Data Sheet (SDS) format, this guide synthesizes critical safety information with practical, field-proven insights to ensure its safe handling in a laboratory and development setting. The protocols and explanations herein are designed to create a self-validating system of safety, grounded in the specific chemical and physical properties of the compound.

Chapter 1: Chemical Identity and Physicochemical Properties

A foundational understanding of the compound's identity and physical characteristics is paramount for a robust risk assessment.

Table 1.1: Chemical Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 89634-77-5[1] |

| Molecular Formula | C₇H₂Cl₂F₄[2] |

| Synonyms | Not widely available |

Table 1.2: Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Appearance | Liquid | General knowledge for similar compounds |

| Boiling Point | 154 - 155 °C (309 - 311 °F) | |

| Density | 1.607 g/cm³ at 25 °C (77 °F) | |

| Stability | Stable under standard ambient conditions (room temperature). | Sigma-Aldrich |

| Reactivity | Vapor/air mixtures may be explosive with intense warming. | Sigma-Aldrich |

Chapter 2: Hazard Identification and GHS Classification

This compound is classified under the Globally Harmonized System (GHS) as a hazardous substance. Its primary risks stem from its flammability and its irritant properties upon contact.

GHS Hazard Pictograms:

Hazard Statements:

-

H226: Flammable liquid and vapour. * H315: Causes skin irritation. * H319: Causes serious eye irritation. Precautionary Statements (Selected Prevention):

-

P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. * P233: Keep container tightly closed. * P240: Ground/bond container and receiving equipment. * P243: Take precautionary measures against static discharge. * P280: Wear protective gloves/ eye protection/ face protection.

Caption: Core hazard profile of the compound.

Chapter 3: Risk Assessment and Exposure Control

The primary routes of occupational exposure are inhalation of vapors and direct skin or eye contact. The causality behind exposure controls is directly linked to the hazards identified above. Vapors are flammable and potentially irritating, while liquid contact causes direct irritation.

Engineering Controls: The single most effective engineering control is the mandatory use of a certified chemical fume hood. This serves a dual purpose:

-

Containment: It prevents the accumulation of flammable vapors in the laboratory atmosphere, mitigating the risk of fire or explosion.

-

Exposure Prevention: It protects the operator from inhaling potentially irritating or harmful vapors.

Personal Protective Equipment (PPE): A standard PPE ensemble is required for handling this substance. The selection of specific items is not arbitrary but is a direct countermeasure to identified risks.

Table 3.1: Required Personal Protective Equipment

| PPE Item | Specification | Rationale and Justification |

|---|---|---|

| Eye/Face Protection | Chemical splash goggles conforming to EN166 (EU) or NIOSH (US) standards. [3] | Protects against splashes of the liquid, which can cause serious eye irritation. |

| Hand Protection | Nitrile or other chemically resistant gloves. Inspect prior to use. | Prevents direct skin contact, which causes irritation. Proper glove removal technique is essential to avoid secondary contamination. |

| Skin and Body Protection | Flame-retardant antistatic protective clothing or a standard lab coat. | Provides a barrier against accidental skin contact and offers protection in the event of a flash fire. |

| Respiratory Protection | Not typically required if handled within a functional fume hood. If vapors/aerosols are generated outside of containment, a full-face respirator with appropriate cartridges should be used. [3]| A secondary layer of protection against inhalation, to be used only when engineering controls are insufficient or during emergency situations. |

Chapter 4: Protocols for Safe Handling and Storage

Adherence to strict protocols is essential for mitigating the risks associated with this compound.

Experimental Protocol: Routine Handling Workflow

-

Pre-use Verification: Ensure the chemical fume hood is operational and the safety shower/eyewash station is accessible and unobstructed.

-

Don PPE: Put on all required PPE as specified in Table 3.1 before entering the handling area.

-

Grounding: When transferring quantities greater than a few milliliters, ground and bond the container and receiving equipment to prevent static electricity buildup, a potential ignition source. 4. Dispensing: Conduct all transfers and manipulations deep within the fume hood. Use non-sparking tools where applicable. 5. Post-use: Tightly close the container immediately after use. 6. Decontamination: Wipe down the work surface. Properly doff and dispose of contaminated gloves. Wash hands and face thoroughly after handling. [4] Storage Protocol:

-

Store in a tightly closed container in a dry, cool, and well-ventilated area. [5]* The storage location should be kept away from heat, open flames, hot surfaces, and any other sources of ignition. * Store away from incompatible materials, particularly strong oxidizing agents and strong bases. [6][7]

Chapter 5: Emergency Procedures – A Self-Validating System

Emergency protocols must be clear, logical, and designed for rapid execution. The following workflows serve as a self-validating guide to ensure correct actions are taken.

First-Aid Measures:

-

General Advice: In any case of exposure, show the Safety Data Sheet to the attending medical professional. * If Inhaled: Move the person into fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention. [3][5]* In Case of Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin area with plenty of water or shower. If skin irritation occurs, seek medical advice. * In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, get medical advice/attention from an ophthalmologist. * If Swallowed: Do NOT induce vomiting. Rinse mouth with water and immediately make the victim drink water (two glasses at most). Consult a physician. [5] Accidental Release (Spill) Response Protocol: This protocol follows a logical flow from assessment to cleanup, ensuring safety at each step.

Caption: A workflow for responding to an accidental spill.

Chapter 6: Stability and Reactivity Profile

-

Chemical Stability: The product is chemically stable under standard ambient conditions (room temperature). * Conditions to Avoid: Heating, open flames, hot surfaces, and sources of ignition are the primary conditions to avoid due to the risk of forming explosive vapor/air mixtures. [7]* Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases. [6][7]* Hazardous Decomposition Products: In case of fire, hazardous decomposition products can be released, including carbon oxides, hydrogen chloride gas, and gaseous hydrogen fluoride (HF). [7][8]

Chapter 7: Toxicological and Ecological Information

-

Toxicological Information: Specific toxicological data for this exact compound is limited. However, based on its GHS classification and data from similar compounds, it is known to cause skin and serious eye irritation. Inhalation may cause respiratory irritation. [9][10]It is not classified as a carcinogen by IARC, NTP, or OSHA. [9]* Ecological Information: Data on the ecological effects of this specific substance is largely unavailable. [3]As a matter of good practice and environmental stewardship, the product should not be allowed to enter drains or surface water. [5]

Chapter 8: Disposal Considerations

This material and its container must be disposed of as hazardous waste.

-

Disposal Method: Dispose of contents and container to an approved waste disposal plant. Do not dispose of it with household waste or allow it to reach the sewage system.

-

Regulatory Compliance: All disposal practices must be in accordance with local, regional, and national regulations.

References

-

Benzene, 1,4-dichloro-2-(trifluoromethyl)-. PubChem, National Center for Biotechnology Information. [Link]

-

This compound. PubChem, National Center for Biotechnology Information. [Link]

-

SAFETY DATA SHEET for 1-chloro-4-(trifluoromethyl)benzene. (2021-09-15). Airgas. [Link]

Sources

- 1. This compound | 89634-77-5 [sigmaaldrich.com]

- 2. This compound | C7H2Cl2F4 | CID 13609146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. file.bldpharm.com [file.bldpharm.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Solubility of 1,4-Dichloro-2-fluoro-5-(trifluoromethyl)benzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Solubility Profile of a Key Building Block

1,4-Dichloro-2-fluoro-5-(trifluoromethyl)benzene, a halogenated aromatic compound, serves as a critical building block in the synthesis of complex organic molecules within the pharmaceutical and agrochemical industries. Its utility is intrinsically linked to its solubility characteristics in various organic solvents, which govern reaction kinetics, purification strategies, and formulation development. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound, offering a foundational understanding for laboratory applications. While specific quantitative solubility data is not extensively published, this document outlines the principles to predict its behavior and provides detailed methodologies for its empirical determination.

Molecular Structure and its Influence on Solubility

The solubility of a compound is dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The structure of this compound is characterized by a benzene ring substituted with two chlorine atoms, a fluorine atom, and a trifluoromethyl group.

Key Structural Features Influencing Solubility:

-

Halogenation: The presence of chlorine and fluorine atoms increases the molecule's polarity and its ability to engage in dipole-dipole interactions.

-

Trifluoromethyl Group: The -CF3 group is highly electronegative and contributes significantly to the molecule's polarity and potential for intermolecular interactions.

-

Aromatic Ring: The benzene core provides a nonpolar surface area, contributing to van der Waals forces.

The general principle of "like dissolves like" is paramount in predicting the solubility of this compound. Solvents with similar polarity and intermolecular force capabilities are more likely to be effective. Given its halogenated and trifluoromethylated nature, this compound is anticipated to exhibit favorable solubility in a range of organic solvents. One supplier notes the compound is "water-soluble, alcohol-soluble," suggesting some degree of polarity.[1]

Theoretical Framework for Solubility Prediction

While empirical determination is the gold standard, theoretical models can offer valuable initial assessments of solubility.

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters are a powerful tool for predicting solubility based on the principle that "like dissolves like." HSP decomposes the total cohesion energy of a substance into three components:

-

δD (Dispersion forces): Arising from atomic and molecular vibrations.

-

δP (Polar forces): Stemming from permanent dipoles.

-

δH (Hydrogen bonding): Representing the energy of hydrogen bonds.

Quantitative Structure-Property Relationships (QSPR)

QSPR models are statistical methods that correlate the chemical structure of a compound with its physical properties, including solubility.[2] These models use molecular descriptors to quantify structural features and can be used to predict the aqueous solubility of halogenated aromatic compounds.[2]

Qualitative Solubility Assessment

In the absence of precise quantitative data, a qualitative assessment can be performed in the laboratory to quickly screen for suitable solvents. This involves observing the dissolution of a small, known amount of the solute in a specific volume of the solvent at room temperature and, if necessary, with gentle heating.

Expected Qualitative Solubility:

Based on the "like dissolves like" principle, the following trends can be anticipated:

| Solvent Class | Predicted Solubility | Rationale |

| Polar Protic Solvents | ||

| Alcohols (e.g., Methanol, Ethanol) | Likely Soluble | Capable of hydrogen bonding and dipole-dipole interactions. |

| Polar Aprotic Solvents | ||

| Ketones (e.g., Acetone) | Likely Soluble | Strong dipole moments can interact with the polar C-Cl, C-F, and C-CF3 bonds. |

| Ethers (e.g., Diethyl ether, THF) | Moderately Soluble | Can act as hydrogen bond acceptors and have moderate polarity. |

| Esters (e.g., Ethyl acetate) | Moderately Soluble | Possess polar carbonyl groups and nonpolar alkyl chains. |

| Nonpolar Solvents | ||

| Aromatic Hydrocarbons (e.g., Toluene, Benzene) | Likely Soluble | The aromatic ring of the solute can interact favorably with aromatic solvents through π-π stacking. |

| Halogenated Hydrocarbons (e.g., Dichloromethane, Chloroform) | Likely Soluble | Similar polarities and intermolecular forces. |

| Alkanes (e.g., Hexane, Heptane) | Sparingly Soluble to Insoluble | Lack of polarity makes them poor solvents for this polar compound. |

Experimental Determination of Solubility: Protocols and Workflows

For precise and reliable solubility data, experimental determination is essential. The following are standard laboratory protocols for quantifying the solubility of a solid in an organic solvent.

The Equilibrium (Shake-Flask) Method

This is a widely used and reliable method for determining thermodynamic solubility.

Protocol:

-

Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, temperature-controlled vessel.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the undissolved solid to settle. A clear supernatant of the saturated solution should be obtained. Centrifugation or filtration can be used to ensure complete removal of solid particles.

-

Quantification: Carefully withdraw a known volume or weight of the saturated solution.

-

Analysis: Determine the concentration of the solute in the aliquot using a suitable analytical technique, such as:

-

Gravimetric Analysis: Evaporate the solvent and weigh the remaining solid residue.

-

Spectrophotometry (UV-Vis): If the compound has a chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and using a calibration curve.

-

High-Performance Liquid Chromatography (HPLC): A highly sensitive and accurate method for determining the concentration of the solute.

-

Workflow for the Equilibrium Method:

Caption: Workflow for determining solubility using the equilibrium (shake-flask) method.

Dynamic (Polythermal) Method

This method involves measuring the temperature at which a solid of known composition completely dissolves upon heating or precipitates upon cooling.

Protocol:

-

Sample Preparation: Prepare a series of mixtures of the solute and solvent with known compositions in sealed tubes.

-

Heating and Observation: Slowly heat the mixtures while stirring and visually observe the temperature at which the last solid crystals disappear. This is the saturation temperature for that specific composition.

-

Cooling and Observation (Optional but Recommended): Slowly cool the solution and note the temperature at which the first crystals reappear.

-

Data Analysis: Plot the saturation temperatures against the composition to construct a solubility curve.

Workflow for the Dynamic Method:

Caption: Workflow for determining solubility using the dynamic (polythermal) method.

Safety and Handling Considerations

As a halogenated organic compound, this compound requires careful handling in a laboratory setting.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[3][4]

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[3][4][5]

Conclusion

References

-

Quantitative Structure-property Relationships for Aqueous Solubilities of Halogenated Aromatic Compounds. Physics and Chemistry of Liquids, 24(3). Available at: [Link]

-

How to determine the solubility of a substance in an organic solvent? ResearchGate. Available at: [Link]

-

Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. MDPI. Available at: [Link]

-

3.3E: Experimentally Testing Solvents. Chemistry LibreTexts. Available at: [Link]

-

How do you determine the solubility of a solid? Quora. Available at: [Link]

-

This compound. MySkinRecipes. Available at: [Link]

-

Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. ACS Publications. Available at: [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Faculty Website. Available at: [Link]

-

Thermochemical Properties and Phase Behavior of Halogenated Polycyclic Aromatic Hydrocarbons. ResearchGate. Available at: [Link]

-

Why do haloalkanes dissolve in organic solvents? Quora. Available at: [Link]

-

Physics-Based Solubility Prediction for Organic Molecules. PubMed Central. Available at: [Link]

-

Solubility of C60 in a Variety of Solvents. ACS Publications. Available at: [Link]

-

Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives. NIH. Available at: [Link]

-